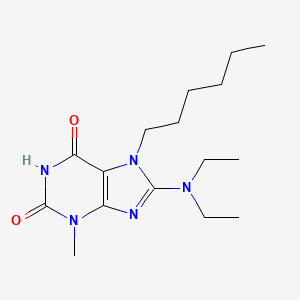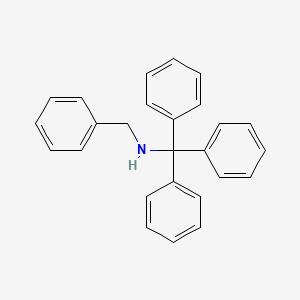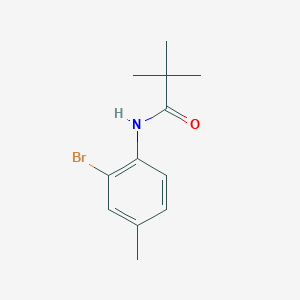![molecular formula C16H15N5O3 B11993265 2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993265.png)
2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole moiety linked to an acetohydrazide group, which is further connected to a hydroxy-methoxyphenyl group through a methylene bridge. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzotriazole Acetohydrazide: Benzotriazole is reacted with chloroacetyl chloride to form 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide.
Condensation Reaction: The acetohydrazide is then condensed with 2-hydroxy-3-methoxybenzaldehyde under reflux conditions in the presence of a suitable catalyst, such as acetic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The azomethine (Schiff base) linkage can be reduced to form the corresponding amine.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzotriazole derivatives.
科学研究应用
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter cellular processes. The azomethine linkage and benzotriazole moiety play crucial roles in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide: Lacks the hydroxy-methoxyphenyl group, resulting in different chemical properties and reactivity.
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide: Lacks the benzotriazole moiety, affecting its stability and binding affinity.
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to the combination of the benzotriazole moiety and the hydroxy-methoxyphenyl group, which imparts distinct chemical properties and potential applications. The presence of both functional groups allows for versatile reactivity and the formation of stable complexes with metal ions, making it valuable in various scientific and industrial applications.
属性
分子式 |
C16H15N5O3 |
|---|---|
分子量 |
325.32 g/mol |
IUPAC 名称 |
2-(benzotriazol-1-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15N5O3/c1-24-14-8-4-5-11(16(14)23)9-17-19-15(22)10-21-13-7-3-2-6-12(13)18-20-21/h2-9,23H,10H2,1H3,(H,19,22)/b17-9+ |
InChI 键 |
QSOGEDRBCVGYCO-RQZCQDPDSA-N |
手性 SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2 |
规范 SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(benzyloxy)phenyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993182.png)
![2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993189.png)


![6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11993211.png)


![2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993221.png)


![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993249.png)

![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)

